[2-(Trifluoromethyl)quinolin-5-YL]methylamine
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Overview
Description
[2-(Trifluoromethyl)quinolin-5-YL]methylamine is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloroquinoline with trifluoromethylamine under basic conditions . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst .
Industrial Production Methods
Industrial production of [2-(Trifluoromethyl)quinolin-5-YL]methylamine often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)quinolin-5-YL]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, [2-(Trifluoromethyl)quinolin-5-YL]methylamine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound derivatives have been studied for their potential as antitumor agents. They exhibit activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Industry
Industrially, the compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)quinolin-5-YL]methylamine involves its interaction with specific molecular targets. For instance, in antitumor applications, it acts as a microtubule-targeted agent, disrupting the tubulin network and inhibiting cell division. This leads to cell cycle arrest and apoptosis . The trifluoromethyl group enhances its binding affinity to the target proteins, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-(Trifluoromethyl)quinoline: Similar structure but lacks the methylamine group.
Quinolin-5-YL]methylamine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
[2-(Trifluoromethyl)quinolin-5-YL]methylamine is unique due to the presence of both the trifluoromethyl and methylamine groups. This combination enhances its chemical stability, biological activity, and versatility in various applications compared to its analogs .
Properties
Molecular Formula |
C11H9F3N2 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
[2-(trifluoromethyl)quinolin-5-yl]methanamine |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)10-5-4-8-7(6-15)2-1-3-9(8)16-10/h1-5H,6,15H2 |
InChI Key |
KOVQFXKJGOAELU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)CN |
Origin of Product |
United States |
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